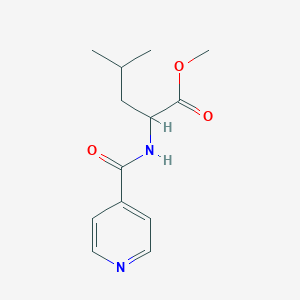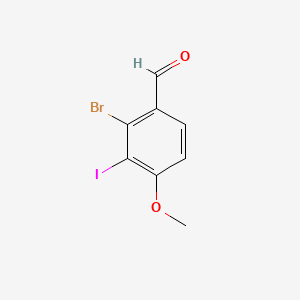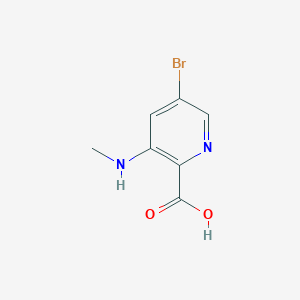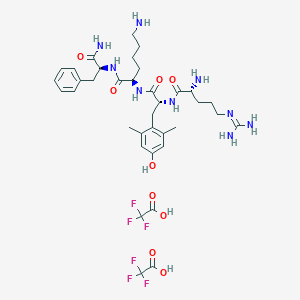
(5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family Thiazolones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht gut dokumentiert sind, würde die großtechnische Synthese wahrscheinlich ähnlichen Prinzipien wie die Laborsynthese folgen, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Kosteneffizienz. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5E)-5-(3-Ethoxybenzyliden)-2-Mercapto-1,3-thiazol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thiolgruppe kann zu Disulfiden oder Sulfonsäuren oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nitriermittel unter sauren Bedingungen.
Hauptprodukte
Oxidation: Disulfide, Sulfonsäuren.
Reduktion: Alkohole.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse.
Medizin: Potenzielles Therapeutikum zur Behandlung von Infektionen, Entzündungen und Krebs.
Industrie: Als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-(3-Ethoxybenzyliden)-2-Mercapto-1,3-thiazol-4(5H)-on ist nicht gut dokumentiert. ähnliche Verbindungen entfalten ihre Wirkung durch Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, und modulieren deren Aktivität. Die beteiligten Wege können die Hemmung des mikrobiellen Wachstums, die Reduktion von Entzündungen oder die Induktion von Apoptose in Krebszellen umfassen.
Wirkmechanismus
The mechanism of action of (5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5E)-5-(4-Methoxybenzyliden)-2-Mercapto-1,3-thiazol-4(5H)-on
- (5E)-5-(3-Chlorbenzyliden)-2-Mercapto-1,3-thiazol-4(5H)-on
Einzigartigkeit
(5E)-5-(3-Ethoxybenzyliden)-2-Mercapto-1,3-thiazol-4(5H)-on ist aufgrund des Vorhandenseins der Ethoxygruppe an der Benzyliden-Einheit einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Variation kann zu Unterschieden in Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C12H11NO2S2 |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
ILTPDFXVEVRXRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)

![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)


![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
